Product packaging for BDP R6G DBCO(Cat. No.:)

BDP R6G DBCO

Cat. No.: B1192292
M. Wt: 640.54
InChI Key: IGGUTYGDIYZZDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization of Bioorthogonal Chemical Reactions in Contemporary Research

Bioorthogonal chemistry refers to a class of chemical reactions that can occur inside living systems without interfering with or being influenced by native biochemical processes. news-medical.netacs.org The term "bioorthogonal" was first introduced in 2003 to describe reactions involving functional groups that are abiotic and selectively reactive with each other. news-medical.net This innovative approach has become a cornerstone of modern research, providing a powerful toolkit for studying a wide range of biomolecules, including glycans, lipids, and metabolites, which were previously challenging to investigate using traditional methods. news-medical.netresearchgate.net

The design of bioorthogonal reactions presents several challenges. The reactions must be highly selective, forming stable covalent bonds between the reacting partners. They must also be rapid, even at low concentrations, and the reactants and products must be stable in aqueous environments and non-toxic to the living system. news-medical.netbongerlab.com A typical bioorthogonal study involves a two-step process: first, a bioorthogonal functional group is introduced into a biomolecule of interest, and second, this modified biomolecule is detected by a probe carrying a complementary reactive group. news-medical.net

Significance of Fluorescent Probes in Chemical Biology and Materials Science

Fluorescent probes are indispensable tools in both chemical biology and materials science, acting as reporters that allow for the detection and visualization of specific molecules and events. rsc.orgrsc.org In chemical biology, these probes enable researchers to observe the dynamics of cellular components and processes in real-time with high sensitivity and minimal invasion. acs.orgnih.gov They are widely used in techniques such as fluorescence microscopy and flow cytometry to label and track proteins, nucleic acids, and other biomolecules. smolecule.com

The utility of fluorescent probes stems from their ability to change their fluorescence properties—such as intensity or wavelength—in response to specific events or changes in their environment. rsc.org This "turn-on" or "turn-off" mechanism allows for the detection of a wide array of analytes, from metal ions to reactive oxygen species. rsc.org The development of new fluorescent probes with improved brightness, photostability, and specificity continues to push the boundaries of what can be studied in living systems. rsc.orgnih.gov

Overview of Borondipyrromethene (BDP) Fluorophore Scaffold Evolution

The borondipyrromethene (BODIPY or BDP) dye family, first synthesized in 1968, has become a prominent class of fluorophores due to their exceptional photophysical properties. researchgate.netnih.gov The core structure of BODIPY dyes consists of a dipyrromethene ligand complexed with a disubstituted boron atom, typically BF2. researchgate.net This rigid structure is responsible for their characteristic sharp absorption and emission peaks, high fluorescence quantum yields, and excellent photostability compared to other common dyes like fluorescein (B123965) and rhodamine. researchgate.net

A key advantage of the BODIPY scaffold is its versatility. The chemical structure can be readily modified at various positions to fine-tune its spectral properties, allowing for the creation of a wide range of fluorescent probes with absorption and emission wavelengths spanning the visible to near-infrared (NIR) spectrum. researchgate.netnih.govaip.org These modifications can also be used to introduce reactive functional groups for conjugation to other molecules or to create sensors that respond to specific analytes or environmental conditions. rsc.orgnih.gov

Positioning of BDP R6G DBCO as an Advanced Bioorthogonal Labeling Reagent

This compound is a specialized fluorescent probe that combines the desirable photophysical properties of the BDP R6G fluorophore with the bioorthogonal reactivity of a dibenzocyclooctyne (DBCO) group. lumiprobe.com The BDP R6G core is a bright and photostable dye with excitation and emission spectra similar to the well-known Rhodamine 6G. smolecule.comlumiprobe.com

The DBCO moiety is a strained alkyne that reacts rapidly and specifically with azide-functionalized molecules through a copper-free click chemistry reaction known as strain-promoted alkyne-azide cycloaddition (SPAAC). lumiprobe.com This reaction is highly efficient and bioorthogonal, proceeding readily in biological systems without the need for a toxic copper catalyst. lumiprobe.comstanford.edu

The combination of a highly fluorescent and photostable dye with a powerful bioorthogonal reactive group positions this compound as an advanced reagent for a variety of applications. It is particularly well-suited for the fluorescent labeling and visualization of azide-modified biomolecules in living cells and on surfaces. lumiprobe.com

Compound Information

Compound Name
This compound
Borondipyrromethene
Rhodamine 6G
Dibenzocyclooctyne
Fluorescein

Interactive Data Table: Properties of this compound

PropertyValueReference
Formula C39H35N4BF2O2 lunanano.ca
Excitation Maximum 530 nm lunanano.ca
Emission Maximum 548 nm lunanano.ca
Fluorescence Quantum Yield 0.19 lunanano.ca
Reactive Group DBCO (Dibenzocyclooctyne) lumiprobe.com
Reactivity Reacts with azides via copper-free click chemistry lumiprobe.com

Properties

Molecular Formula

C39H35BF2N4O2

Molecular Weight

640.54

IUPAC Name

N/A

InChI

InChI=1S/C39H35BF2N4O2/c41-40(42)45-33(20-21-34(45)27-35-22-24-37(46(35)40)30-12-3-1-4-13-30)23-25-38(47)43-26-10-2-5-17-39(48)44-28-32-15-7-6-11-29(32)18-19-31-14-8-9-16-36(31)44/h1,3-4,6-9,11-16,20-22,24,27H,2,5,10,17,23,25-26,28H2,(H,43,47)

InChI Key

IGGUTYGDIYZZDQ-UHFFFAOYSA-N

SMILES

F[B-]1(F)[N+]2=C(C3=CC=CC=C3)C=CC2=CC4=CC=C(CCC(NCCCCCC(N5C6=CC=CC=C6C#CC(C=CC=C7)=C7C5)=O)=O)N14

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Origin of Product

United States

Chemical Architecture and Mechanistic Reactivity of Bdp R6g Dbco

Molecular Design Principles of BDP R6G DBCO

This compound is a meticulously designed molecule that integrates a vibrant fluorophore with a highly reactive chemical handle. lumiprobe.comlumiprobe.com Its architecture is a testament to the principles of modular design in chemical biology, where distinct functional units are combined to create a tool with tailored properties. The compound's name itself provides a clue to its composition: a Borondipyrromethene (BDP) dye, specifically a Rhodamine 6G (R6G) analogue, linked to a Dibenzocyclooctyne (DBCO) moiety. lumiprobe.comlunanano.casapphirebioscience.com

Structural Characteristics of the Borondipyrromethene R6G Chromophore

The fluorescent component of this compound is a Borondipyrromethene (BODIPY) dye engineered to mimic the spectral properties of Rhodamine 6G. lumiprobe.comlumiprobe.com BODIPY dyes are well-regarded for their sharp absorption and emission peaks, high fluorescence quantum yields, and excellent photostability. mdpi.comncl.ac.uk The core structure of a BODIPY dye is a dipyrromethene ligand complexed with a boron difluoride unit (BF2). This framework creates a rigid, planar structure that minimizes non-radiative decay pathways, thus enhancing fluorescence. nih.gov

The "R6G" designation indicates that this particular BODIPY derivative has been spectrally tuned to match the excitation and emission wavelengths of Rhodamine 6G, a widely used and well-characterized fluorophore. lumiprobe.com This is typically achieved by modifying the substituents on the pyrrole (B145914) rings of the BODIPY core. These modifications can influence the electronic properties of the chromophore, thereby shifting its absorption and emission maxima. The solvent environment can also affect the photophysical properties of BODIPY dyes, with fluorescence quantum yields sometimes decreasing in more polar solvents. researchgate.netrsc.org

Features and Reactivity of the Dibenzocyclooctyne (DBCO) Moiety

The second key component of this compound is the Dibenzocyclooctyne (DBCO) group, also known as azodibenzocyclooctyne (ADIBO). lunanano.casapphirebioscience.com DBCO is a type of strained alkyne, a class of molecules that are central to copper-free click chemistry. chempep.combroadpharm.com The defining feature of DBCO is its eight-membered ring containing a triple bond, which is fused to two benzene (B151609) rings. wikipedia.org This bicyclic system introduces significant ring strain into the cyclooctyne (B158145). chempep.com

This inherent strain is the key to DBCO's reactivity. The triple bond is highly destabilized, making it exceptionally reactive towards specific reaction partners, most notably azides. lumiprobe.comwikipedia.org This high reactivity allows for chemical reactions to occur under mild, physiological conditions without the need for a cytotoxic copper catalyst, a significant advantage in biological applications. broadpharm.comacs.org While generally stable, DBCO can be sensitive to light, moisture, and heat, and its hydrophobic nature can sometimes influence the solubility of the entire conjugate. chempep.com

Rationale for Conjugate Linkage in Bioorthogonal Contexts

The conjugation of the BDP R6G chromophore to the DBCO moiety creates a powerful tool for bioorthogonal labeling. lumiprobe.comlumiprobe.com Bioorthogonal chemistry refers to chemical reactions that can occur within a living system without interfering with native biochemical processes. numberanalytics.com The rationale for linking these two specific components is to combine the visualization capabilities of a bright and photostable fluorophore with the highly specific and catalyst-free reactivity of a strained alkyne. lumiprobe.com

This design allows researchers to fluorescently label molecules of interest that have been pre-functionalized with an azide (B81097) group. The DBCO end of the this compound molecule will selectively react with the azide-tagged biomolecule through a process called Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), forming a stable triazole linkage. lumiprobe.combroadpharm.com This enables the visualization and tracking of the target molecule within a complex biological environment. The bioorthogonality of the DBCO-azide reaction ensures that the fluorescent tag is attached only to the intended target, providing high specificity. lumiprobe.com

Core Principles of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is the cornerstone reaction that utilizes the DBCO moiety of this compound. It is a prime example of "click chemistry," a set of criteria for ideal chemical reactions that are high-yielding, wide in scope, and generate minimal byproducts. acs.orgnumberanalytics.com A key advantage of SPAAC is that it proceeds without the need for a metal catalyst, which is often toxic to living cells. acs.org

Mechanistic Pathways of Copper-Free Click Chemistry

The mechanism of SPAAC is a type of [3+2] cycloaddition, specifically a Huisgen 1,3-dipolar cycloaddition. wikipedia.orgthieme-connect.de In this reaction, the three atoms of the azide group (the 1,3-dipole) react with the two carbons of the strained alkyne in the DBCO (the dipolarophile) to form a five-membered heterocyclic ring, a stable triazole. broadpharm.comacs.orgthieme-connect.de The reaction is believed to proceed through a concerted mechanism, where the new bonds are formed in a single transition state. thieme-connect.de

The driving force for this reaction is the release of the significant ring strain (approximately 18 kcal/mol) present in the cyclooctyne ring of the DBCO molecule. wiley-vch.deatdbio.com This release of energy lowers the activation energy of the reaction, allowing it to proceed spontaneously at or near physiological temperatures. acs.org This is in contrast to the copper-catalyzed version of the azide-alkyne cycloaddition (CuAAC), which requires the presence of a copper(I) catalyst to activate a terminal alkyne for reaction with an azide. numberanalytics.com While CuAAC is generally faster, the cytotoxicity of the copper catalyst limits its application in living systems, making SPAAC the preferred method for in vivo studies. wikipedia.org

Kinetic and Thermodynamic Considerations for Triazole Formation

The formation of the triazole ring in SPAAC is a thermodynamically favorable process. The reaction is highly exothermic, driven by the release of the aforementioned ring strain in the DBCO reactant. The products, which include the stable triazole ring, are significantly lower in energy than the reactants. For instance, the heat of exothermic decomposition of a triazole adduct can be substantially higher than that of the initial azide. researchgate.net

From a kinetic perspective, the rate of the SPAAC reaction is influenced by the degree of strain in the cyclooctyne and the electronic properties of both the alkyne and the azide. While generally slower than CuAAC, the kinetics of SPAAC are still sufficiently rapid for many biological labeling applications. wikipedia.org The reaction is highly regioselective, typically yielding a single regioisomer of the triazole product, which is advantageous for creating well-defined bioconjugates. acs.org The reaction rate can be influenced by the specific structure of the cyclooctyne and any substituents present. wiley-vch.de

Interactive Data Table: Properties of this compound

Property Value Source
Molecular Formula C39H35BF2N4O2 lunanano.casapphirebioscience.comlumiprobe.com
Excitation Maximum (nm) 530 lunanano.ca
Emission Maximum (nm) 548 lunanano.ca
Fluorescence Quantum Yield 0.19 lunanano.ca
Solubility Good in DMF, DMSO, DCM sapphirebioscience.comlumiprobe.com

Interactive Data Table: Comparison of SPAAC and CuAAC

Feature Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Source
Catalyst None (Copper-free) Copper(I) acs.orgnumberanalytics.com
Reactants Strained Alkyne (e.g., DBCO) + Azide Terminal Alkyne + Azide acs.orgnumberanalytics.com
Driving Force Release of ring strain Catalytic activation wiley-vch.de
Biocompatibility High (no cytotoxic catalyst) Lower (due to copper toxicity) wikipedia.org
Reaction Rate Generally slower than CuAAC Generally faster than SPAAC wikipedia.org
Product Triazole Triazole acs.orgnumberanalytics.com

Synthetic Strategies and Derivatization Methodologies for Bdp R6g Dbco

General Synthetic Routes for BDP R6G DBCO Conjugates

While a single, universally published detailed synthetic route for the precise this compound conjugate may be proprietary, the general strategies involve combining a functionalized BDP R6G core with a DBCO-containing linker or molecule.

The synthesis of the BODIPY core, including variants like BDP R6G, typically begins with the condensation of pyrrole (B145914) derivatives with aldehydes or activated carboxylic acid derivatives, followed by complexation with boron trifluoride etherate. Functional groups can be introduced into the BODIPY core at various positions (e.g., 1, 3, 5, 7, 8, or meso) to serve as attachment points for linkers or other molecules. mdpi.comlsu.eduacs.orgrsc.orgmdpi.comresearchgate.netacs.org

Rhodamine dyes, which BDP R6G mimics spectrally, are generally synthesized through the condensation of meta-aminophenols with phthalic anhydrides or related compounds. researchgate.netnih.gov Functionalization of rhodamines can occur at different positions on the xanthene core or the pendant phenyl ring. researchgate.netnih.govrsc.orgbiorxiv.org

The DBCO moiety, a strained cyclic alkyne, is a key component for copper-free click chemistry. lumiprobe.comlunanano.cainterchim.frinterchim.frencapsula.comgenelink.commedchemexpress.com It is often incorporated into a linker molecule that also possesses a functional group capable of reacting with a complementary group on the BDP R6G fluorophore. Common functional groups used for conjugation include activated esters (e.g., NHS esters), maleimides, amines, or carboxylic acids. lumiprobe.comscispace.com

A plausible general synthetic route for this compound conjugates involves:

Synthesis or acquisition of a BDP R6G derivative with a reactive handle (e.g., amine, carboxylic acid, or halogen). lumiprobe.comscispace.comaxispharm.com

Synthesis or acquisition of a DBCO derivative with a complementary reactive handle (e.g., NHS ester, maleimide (B117702), amine, or carboxylic acid). encapsula.comgenelink.commedchemexpress.com

Coupling reaction between the functionalized BDP R6G and the functionalized DBCO linker under appropriate reaction conditions. For instance, if the BDP R6G has an amine and the DBCO linker has an NHS ester, a stable amide bond can be formed. Conversely, a BDP R6G with a carboxylic acid could be coupled with a DBCO amine using carbodiimide (B86325) chemistry.

The choice of linker and conjugation chemistry depends on the desired properties of the final conjugate, such as solubility and the site of attachment on the BDP R6G core.

Functionalization and Derivatization Approaches for the BDP R6G Core

Functionalization of the BODIPY core, including BDP R6G, is crucial for enabling conjugation to other molecules. Various positions on the BODIPY scaffold can be modified through different chemical reactions. mdpi.comlsu.eduacs.orgrsc.orgmdpi.comresearchgate.netacs.org

Common functionalization strategies include:

Electrophilic Substitution: Halogenation (e.g., iodination or bromination) at the pyrrolic positions (e.g., 3 and 5) is a common method to introduce reactive sites for further transformations. lsu.eduacs.orgresearchgate.netacs.org

Nucleophilic Substitution: Halogenated BODIPYs can undergo nucleophilic aromatic substitution with various nucleophiles, including amines, alkoxides, and thiolates. acs.orgresearchgate.net

Palladium-Catalyzed Cross-Coupling Reactions: Suzuki, Stille, Sonogashira, and Heck couplings are powerful tools for introducing aryl, alkenyl, and alkynyl groups at halogenated positions (e.g., 3, 5, and 8), extending the π-conjugation system or introducing functional handles. lsu.eduacs.orgrsc.org

Modification at the Meso Position (Position 8): The meso position is often substituted during the initial synthesis of the BODIPY core via condensation with an aldehyde. Further modification at this position is also possible. mdpi.com

Modification of Substituents: Functional groups present on substituents attached to the BODIPY core can also be chemically transformed to introduce reactive handles. For example, ester groups can be hydrolyzed to carboxylic acids, or nitro groups can be reduced to amines.

For BDP R6G specifically, functionalization would aim to introduce a group that can react with a DBCO-containing linker. This could involve modifying a pre-existing substituent or introducing a new one through the methods mentioned above. The resulting functionalized BDP R6G can then be coupled to a DBCO molecule that has a complementary reactive group.

Methodologies for Purifying and Validating Conjugation Efficiency

Purification and validation are critical steps to ensure the quality and efficacy of this compound conjugates. These processes aim to remove unreacted starting materials, reagents, and byproducts, and to confirm that the conjugation has occurred as intended and to a desired extent.

Purification Methodologies:

Several techniques are employed for the purification of dye conjugates, often depending on the scale of the synthesis and the properties of the conjugate.

Chromatography:

High-Performance Liquid Chromatography (HPLC): This is a widely used technique for separating dye conjugates based on their polarity, size, or charge. cellmosaic.com Reverse-phase HPLC (C18 or C4 columns) is commonly used for separating organic molecules and peptides. cellmosaic.com Anion exchange (AEX) HPLC can be used for charged molecules like oligonucleotides and their conjugates. cellmosaic.com

Column Chromatography: Preparative column chromatography using silica (B1680970) gel or other stationary phases can be used for larger scale purifications.

Dialysis/Diafiltration: These methods are suitable for removing small molecule impurities and exchanging buffers, particularly for larger conjugates like proteins or nucleic acids labeled with this compound. encapsula.comnih.gov

Gel Electrophoresis: For conjugates involving biomolecules like DNA or proteins, gel electrophoresis can be used for separation based on size and charge, and preparative gel electrophoresis can isolate the conjugated product. acs.orgnih.gov

Precipitation: Depending on the solubility properties, precipitation can be used to isolate the conjugate from reaction mixtures.

Validation of Conjugation Efficiency:

Validating the success and efficiency of the conjugation reaction is essential. This involves confirming the presence of both the BDP R6G fluorophore and the DBCO moiety in the final product and determining the degree of labeling.

Spectroscopic Methods:

UV-Vis Spectroscopy: The absorption spectrum of the conjugate can be analyzed to confirm the presence of the BDP R6G chromophore and to quantify its concentration using its extinction coefficient. lumiprobe.comlunanano.ca

Fluorescence Spectroscopy: Excitation and emission spectra confirm the fluorescent properties of the BDP R6G moiety. lumiprobe.comlunanano.ca Fluorescence intensity can be used for quantification. medchemexpress.comrsc.org

Mass Spectrometry (MS): Techniques like ESI-MS or MALDI-MS can determine the molecular weight of the conjugate, confirming that the BDP R6G and DBCO have been successfully linked. cellmosaic.com For conjugates with biomolecules, MS can help determine the number of dye molecules attached per biomolecule (degree of labeling).

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can provide detailed structural information about the conjugate, confirming the formation of the new bond between the BDP R6G and DBCO linker. lunanano.ca

HPLC-MS: This hyphenated technique combines the separation power of HPLC with the identification capabilities of MS, allowing for the separation and characterization of different conjugated species and unconjugated starting materials. lunanano.ca

Functional Assays: For bioconjugates, functional assays relevant to the intended application (e.g., binding assays, cellular uptake studies, click chemistry reactions with an azide-containing target) can confirm that the conjugate is biologically active and that the labeling did not negatively impact its function. medchemexpress.comnih.govabcam.com

The efficiency of conjugation is often assessed by determining the ratio of the BDP R6G molecules to the molecule being labeled (e.g., dye-to-protein ratio). This can be calculated using methods like UV-Vis spectroscopy by measuring the absorbance of both the dye and the biomolecule.

Here is a summary table of common analytical techniques for validation:

Analytical TechniqueInformation ProvidedRelevance to this compound Conjugates
UV-Vis SpectroscopyConfirmation of chromophore presence, concentrationQuantifying BDP R6G concentration, assessing purity. lumiprobe.comlunanano.ca
Fluorescence SpectroscopyConfirmation of fluorescent properties, intensityVerifying BDP R6G fluorescence, quantitative analysis. lumiprobe.comlunanano.carsc.org
Mass SpectrometryMolecular weight confirmation, degree of labelingConfirming conjugate formation, determining dye-to-molecule ratio. cellmosaic.com
NMR SpectroscopyDetailed structural informationConfirming chemical structure of the conjugate. lunanano.ca
HPLC-MSSeparation and identification of componentsAnalyzing reaction mixtures, confirming conjugate purity. lunanano.ca
Functional AssaysBiological activity and specificityValidating conjugate function in intended application. medchemexpress.comnih.govabcam.com

These methodologies ensure the successful synthesis, isolation, and characterization of this compound conjugates for their diverse applications in bioorthogonal chemistry and fluorescence-based research.

Photophysical and Spectroscopic Properties in Research Applications

Fundamental Optical Characteristics and Their Implications for Research

The utility of a fluorophore in research is fundamentally dictated by its optical properties. For BDP R6G DBCO, these characteristics are tailored to align with common experimental setups and provide robust performance in various applications.

Absorption and Emission Profile Tailoring for Specific Optical Windows

This compound is specifically engineered to operate within the spectral window of Rhodamine 6G (R6G), a widely used fluorescent dye. interchim.frlumiprobe.comlumiprobe.com It exhibits an excitation/absorption maximum at approximately 530 nm and an emission maximum at around 548 nm. lumiprobe.comlumiprobe.commedchemexpress.com This precise spectral tuning allows it to be a direct substitute for R6G in many fluorescence-based applications, enabling researchers to utilize existing filter sets and laser lines. interchim.frlumiprobe.com The borondipyrromethene core provides sharp excitation and emission peaks, which is advantageous for minimizing spectral overlap in multiplexing experiments. interchim.fr

Determinants of Fluorescence Quantum Yield and Overall Brightness

The brightness of a fluorophore is a product of its molar extinction coefficient and its fluorescence quantum yield. This compound is recognized as a bright fluorophore. interchim.frlumiprobe.com While some variants of BDP R6G, such as the alkyne and maleimide (B117702) derivatives, boast a high quantum yield of 0.96, the DBCO-conjugated version has a reported quantum yield of 0.19. interchim.frlumiprobe.comlumiprobe.combroadpharm.comlabscoop.com The molar extinction coefficient for a similar BDP R6G carboxylic acid has been noted as 70,000 M⁻¹cm⁻¹. antibodies.com The combination of these factors contributes to its strong fluorescent signal, which is crucial for sensitive detection in imaging and assay-based studies. interchim.fr

Strategies for Enhancing Photostability under Continuous Illumination

A significant advantage of the BDP core is its inherent photostability, which surpasses that of many traditional dyes like fluorescein (B123965). interchim.fraxispharm.comaxispharm.com This robustness against photobleaching allows for prolonged and repeated measurements, which is essential for time-lapse imaging and single-molecule studies. nih.gov Research into enhancing the photostability of similar rhodamine dyes has explored methods such as using specific chemical cocktails or creating confined environments like micrometer-sized polydimethylsiloxane (B3030410) (PDMS) wells to increase the survival time of individual molecules before they photobleach. nih.gov Furthermore, the use of anti-fade agents in mounting media can help reduce fluorochrome quenching during imaging. lumiprobe.com

Advanced Photophysical Phenomena

Beyond its fundamental optical properties, this compound exhibits advanced photophysical characteristics that expand its utility in specialized research applications.

Excited State Lifetime Analysis and Its Application in Fluorescence Polarization Assays

Borondipyrromethene dyes, including BDP R6G, are noted for their relatively long excited-state lifetimes. interchim.frlumiprobe.comaxispharm.com This property is particularly valuable for fluorescence polarization (FP) assays, a technique used to study molecular interactions in solution. interchim.frlumiprobe.comaxispharm.com The longer the fluorescent molecule remains in its excited state, the more its rotational motion can be depolarized, leading to a more sensitive FP measurement. This makes this compound a suitable probe for investigating ligand-receptor binding and other molecular association events. interchim.fr

Multi-photon Excitation Cross-Sectional Studies

Interactive Data Table: Spectroscopic Properties of BDP R6G Derivatives

CompoundExcitation Max (nm)Emission Max (nm)Quantum Yield (Φ)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)
This compound 530 interchim.frlumiprobe.comlumiprobe.com548 interchim.frlumiprobe.comlumiprobe.com0.19 interchim.frlumiprobe.comlumiprobe.comNot specified
BDP R6G Alkyne530 broadpharm.com548 broadpharm.com0.96 broadpharm.comNot specified
BDP R6G Maleimide530 labscoop.com548 labscoop.com0.96 labscoop.comNot specified
BDP R6G Carboxylic Acid530 antibodies.com548 antibodies.com0.96 antibodies.com70,000 antibodies.com
BDP-FL-PEG4-DBCO503 jenabioscience.com512 jenabioscience.comNot specified80,000 jenabioscience.com

Research into Environmental Influences on Fluorescence (e.g., Quenching Mechanisms)

The fluorescence emission of a fluorophore is not an intrinsic, unchangeable property but is highly dependent on its immediate molecular environment. For a sophisticated probe like this compound, understanding these environmental influences is critical for the accurate interpretation of experimental results. A primary environmental factor affecting fluorescence is quenching, a process that leads to a decrease in the fluorescence intensity. axispharm.com Fluorescence quenching can occur through several mechanisms, including interactions with other molecules, changes in the solvent, or high concentrations of the fluorophore itself. axispharm.com

Research into the parent chromophore of BDP R6G provides significant insights into its potential quenching behaviors. BDP R6G is a borondipyrromethene dye specifically engineered to match the absorption and emission characteristics of Rhodamine 6G (R6G). interchim.frlumiprobe.com Therefore, studies on the environmental sensitivity of R6G are highly relevant.

Common fluorescence quenching mechanisms include:

Dynamic (Collisional) Quenching: This occurs when the excited fluorophore collides with another molecule in solution (the "quencher"), resulting in non-radiative energy loss. axispharm.com The process is diffusion-controlled, and its efficiency often increases with temperature, which raises the frequency of molecular collisions. axispharm.com Common quenchers include molecular oxygen and halide ions. axispharm.com

Detailed Research Findings on a Model Compound

A study investigating the fluorescence quenching of Rhodamine 6G (R6G) by hydroquinone (B1673460) in various solvents demonstrated a clear environmental effect on its emission. chemmethod.com The research found that hydroquinone effectively quenched the fluorescence of R6G in methanol, water, and dimethyl sulfoxide (B87167) (DMSO). chemmethod.com

Analysis of the quenching data using a Stern-Volmer plot yielded a straight line, which is characteristic of a single quenching mechanism. chemmethod.com Furthermore, the absorption spectrum of R6G remained unchanged in the presence of the hydroquinone quencher. This combination of results ruled out static quenching and confirmed that the fluorescence reduction was due exclusively to a dynamic, or collisional, quenching mechanism. chemmethod.com The efficiency of this quenching was found to be solvent-dependent, as reflected by the different Stern-Volmer constants (K_SV) obtained in each medium. chemmethod.com

The table below summarizes the key findings from this research, illustrating the influence of the solvent environment on the dynamic quenching process of R6G.

SolventStern-Volmer Constant (K_SV) M-1Calculated Fluorescence Lifetime (τ_F) ns
Methanol47.13.78
Water29.63.89
Dimethyl sulfoxide (DMSO)14.84.36
chemmethod.com

These findings underscore the sensitivity of the R6G fluorophore core to its chemical surroundings, a property that is inherited by its derivatives like this compound. The choice of solvent and the presence of potential quenching species in an experimental system are thus critical parameters that can modulate the photophysical output of the probe.

Research Applications in Chemical Biology, Materials Science, and Beyond

Bioconjugation and Molecular Labeling Strategies

The DBCO group on BDP R6G DBCO facilitates its covalent attachment to molecules containing azide (B81097) functionalities via copper-free click chemistry. This bioorthogonal reaction is highly selective, allowing for targeted labeling within complex biological environments. lumiprobe.comambeed.comlunanano.ca

Covalent tagging of proteins is crucial for studying their localization, interactions, and function. This compound can be used to fluorescently label proteins that have been modified to incorporate azide groups. This modification can be achieved through various methods, such as the incorporation of unnatural amino acids containing azide moieties or enzymatic tagging. Once azide groups are present on the protein, this compound can react rapidly and specifically, providing a fluorescent handle for downstream analysis, including imaging and biochemical assays. The use of DBCO-azide chemistry for protein labeling allows for minimal perturbation of protein function due to the bioorthogonal nature of the reaction.

Nucleic acids can be site-specifically modified with azide groups during synthesis or through enzymatic processes. This compound can then be employed to fluorescently label these modified nucleic acids via SPAAC. This allows for the visualization and tracking of specific DNA or RNA molecules in various biological contexts. The ability to perform site-specific labeling is particularly useful for studying nucleic acid dynamics, interactions with proteins, and localization within cells. DBCO-functionalized dyes, including those based on BDP R6G, are frequently utilized in nucleic acid labeling applications. nih.gov

Glycans and lipids play vital roles in cellular processes and can be modified with azide-containing metabolic precursors. Following metabolic incorporation of azido-sugars or azido-lipids, this compound can be used to fluorescently label these biomolecules through click chemistry. This enables researchers to probe their distribution, metabolism, and transport within cells and tissues using fluorescence imaging techniques. While specific detailed findings for this compound in this exact application were not extensively detailed in the search results, the general principle of using DBCO dyes to label azide-modified glycans and lipids via click chemistry is a well-established method in chemical biology.

The application of this compound in cell-free systems would involve the labeling of azide-modified components within such systems. This could include proteins synthesized in vitro with incorporated azido-amino acids or other azide-functionalized molecules relevant to the cell-free reaction. The copper-free nature of the click reaction mediated by DBCO is advantageous in cell-free settings where the presence of copper ions might interfere with enzymatic activities or the stability of system components. However, specific detailed research findings on the application of this compound specifically within cell-free systems were not prominently featured in the search results.

Probing and Imaging of Glycans and Lipids

Advanced Imaging Techniques in Biological Systems (Non-Human)

This compound is suitable for various fluorescence imaging applications due to the bright and photostable nature of the BDP R6G fluorophore. lumiprobe.comambeed.comlunanano.ca Its conjugation via click chemistry allows for targeted visualization of labeled structures in biological samples.

BDP-DBCO, a related compound likely sharing similar reactivity and fluorescent properties with this compound, has been successfully applied in labeling studies involving live cells and ex vivo tissues in non-human systems. In one study, BDP-DBCO was used to label azido-sugars that were taken up by cells. nih.gov This labeling was performed both ex vivo on cells isolated from tissues and in vivo in mice following injection of the azido-sugar. nih.gov The labeled cells and tissues were then analyzed using fluorescence microscopy and flow cytometry. nih.gov This demonstrates the utility of DBCO-functionalized BDP dyes for visualizing metabolic activity and cellular uptake in living systems and isolated tissues, highlighting their compatibility with advanced imaging techniques in non-human biological research. nih.gov The copper-free nature of the click reaction is particularly beneficial for live-cell labeling as it avoids the cytotoxicity associated with copper ions.

Spectral and Molecular Properties of this compound

PropertyValueSource
Absorption Maximum530 nm ambeed.comlunanano.ca
Emission Maximum548 nm ambeed.comlunanano.ca
Fluorescence Quantum Yield0.19 ambeed.com
Molecular FormulaC₃₉H₃₅N₄BF₂O₂ ambeed.comlunanano.ca
Molecular Weight640.53 kDa ambeed.comlunanano.ca

Exploration of Intracellular Localization and Dynamics

The ability of this compound to react specifically with azide-modified targets via copper-free click chemistry is highly advantageous for studying intracellular localization and dynamics. By introducing azide groups into specific biomolecules within living cells, researchers can subsequently label these targets with this compound. This bioorthogonal approach minimizes interference with native cellular processes, allowing for the visualization and tracking of the labeled molecules' distribution and movement within the complex cellular environment mdpi.comnih.gov. The bright and photostable fluorescence of the BDP R6G moiety contributes to clearer imaging and longer observation times, which are crucial for dynamic studies.

Utilization in High-Resolution Microscopy Platforms (e.g., STED, SIM)

Super-resolution microscopy techniques such as Stimulated Emission Depletion (STED) and Structured Illumination Microscopy (SIM) require fluorescent probes with high brightness and excellent photostability to achieve spatial resolution beyond the diffraction limit mdpi.comnih.govmicroscopist.co.uk. BODIPY dyes, including BDP R6G, are known for these favorable photophysical properties interchim.fraxispharm.com. The conjugation of BDP R6G to a DBCO group allows for its site-specific attachment to azide-tagged cellular structures or molecules through click chemistry mdpi.comnih.gov. This targeted labeling, combined with the inherent properties of the BDP R6G fluorophore, makes this compound a suitable candidate for applications in high-resolution microscopy, enabling detailed visualization of subcellular structures and molecular interactions with enhanced resolution.

Flow Cytometry for Cellular Phenotyping and Sorting

Fluorescent dyes are fundamental tools in flow cytometry for analyzing cell populations based on their fluorescence intensity and for sorting cells with specific characteristics smolecule.comlumiprobe.comthermofisher.com. This compound can be utilized in flow cytometry applications by labeling azide-modified cells or cellular components. This allows for the quantitative assessment of the presence and abundance of the azide-tagged targets within cell populations. The bright fluorescence of BDP R6G provides a strong signal, facilitating clear discrimination of labeled cells. Click chemistry-based labeling strategies, employing compounds like BDP FL DBCO, have been successfully integrated into flow cytometry protocols for analyzing cellular processes such as phosphatidylcholine metabolism broadpharm.com. This compound can be applied similarly for phenotyping and sorting based on the distribution or expression levels of azide-modified biomolecules.

Development of Novel Biosensing Constructs

The click chemistry functionality of this compound makes it a valuable building block for the development of novel biosensing constructs.

Engineering of Fluorescent Probes for Specific Molecular Interactions

This compound can be conjugated to molecules that specifically interact with a target analyte, creating fluorescent probes that signal the binding event. By incorporating an azide group onto a recognition element (e.g., a protein, nucleic acid, or small molecule ligand) that binds to a molecule of interest, this compound can be attached via copper-free click chemistry. This conjugation can lead to a change in fluorescence properties (e.g., intensity, wavelength, or lifetime) upon binding to the target, enabling the detection and quantification of the analyte. While specific examples using this compound in this exact configuration may not be widely reported, the principle is well-established with other fluorescent dyes and click chemistry handles for creating probes that respond to specific molecular interactions rsc.org.

Integration into Analytical Detection Systems and Assays

Fluorescent probes engineered using this compound can be integrated into various analytical detection systems and assays. This includes microplate readers, fluorescence imaging systems, and flow cytometers. The ability to selectively label targets within complex biological samples or on solid supports allows for the development of sensitive and specific assays for research and diagnostic purposes. The robust nature of the triazole linkage formed by click chemistry ensures the stability of the fluorescent conjugate within these systems interchim.fr.

Functionalization of Research Materials and Nanostructures

This compound can be employed to functionalize research materials and nanostructures by selectively attaching the fluorescent dye to surfaces or particles that have been modified with azide groups. This functionalization can impart fluorescence properties to the materials, enabling their visualization, tracking, or serving as a basis for further modifications. Click chemistry is a widely used method for modifying the surface of various materials, including polymers, nanoparticles, and solid supports interchim.fraxispharm.com. The copper-free nature of the reaction with DBCO is particularly useful for functionalizing materials intended for biological applications, where copper toxicity is a concern. This allows for the creation of fluorescently labeled materials for applications such as targeted drug delivery, bioimaging, and the development of fluorescent biosensors immobilized on surfaces.

Table 1: Spectral Properties of this compound

PropertyValueSource
Absorption Maximum (λex)530 nm antibodies.comsmolecule.comlumiprobe.comantibodies.com
Emission Maximum (λem)548 nm antibodies.comsmolecule.comantibodies.com
Fluorescence Quantum Yield0.19 or 0.96* antibodies.comantibodies.com
CF2600.17 antibodies.comantibodies.com
CF2800.18 antibodies.comantibodies.com

*Note: There is a discrepancy in reported quantum yield values. Further experimental validation may be required.

Surface Modification for Bio-Interfacial Studies

Surface modification plays a crucial role in bio-interfacial studies, enabling researchers to tailor material surfaces to control interactions with biological entities such as proteins, cells, and tissues. The incorporation of fluorescent probes onto surfaces allows for the visualization, tracking, and quantification of biological events occurring at these interfaces. This compound is well-suited for such applications due to its DBCO moiety, which can readily react with azide groups previously introduced onto a surface. This copper-free click reaction forms a stable covalent bond, effectively immobilizing the BDP R6G fluorescent label onto the material surface.

By functionalizing a surface with azides, this compound can be conjugated to create a fluorescently tagged interface. This fluorescent surface can then be used in various bio-interfacial studies, such as monitoring the adsorption and desorption of biomolecules, visualizing cell adhesion and spreading, or tracking the formation of biofilms. The bright and photostable fluorescence provided by the coupled BODIPY and Rhodamine 6G components allows for sensitive detection and imaging using fluorescence microscopy or other fluorescence-based techniques. The ability to perform this labeling via click chemistry ensures site-specificity if the azide groups are patterned on the surface, and the absence of a copper catalyst is beneficial for maintaining the viability and function of biological components in contact with the modified surface.

Incorporation into Polymeric Scaffolds and Metal-Organic Frameworks (MOFs)

The click chemistry functionality of this compound also enables its incorporation into advanced materials such as polymeric scaffolds and Metal-Organic Frameworks (MOFs). Polymeric scaffolds are widely used in tissue engineering, drug delivery, and biosensing, while MOFs are crystalline materials with diverse applications including gas storage, separation, and catalysis. Introducing fluorescent probes into these materials can impart new functionalities, such as sensing capabilities, imaging modalities, or the ability to track the material's fate or interaction with its environment.

For polymeric scaffolds, this compound can be integrated during or after polymerization if the polymer backbone or side chains are functionalized with azide groups. The SPAAC reaction between the DBCO handle of this compound and the azide-functionalized polymer results in a fluorescently labeled polymeric material. This allows for the visualization of the scaffold structure, tracking its degradation or remodeling in biological environments, or creating fluorescently labeled microcarriers for cell culture or delivery applications. The fluorescent properties can also be leveraged for developing responsive polymeric sensors where a change in fluorescence signals the presence of an analyte or a change in the local environment.

Comparative Analyses and Future Trajectories in Academic Research

Comparative Performance with Established and Emerging Fluorescent Reagents

BDP R6G DBCO presents distinct advantages and characteristics when evaluated against other fluorescent probes used in biological research.

BDP R6G is described as a bright and photostable substitute for traditional Rhodamine 6G (R6G) lumiprobe.com. While Rhodamine 6G is a widely used highly fluorescent xanthene dye nih.govwikipedia.org, BODIPY dyes, in general, are known for their low photodegradation, high fluorescence quantum yield, and stability wikipedia.org. These inherent properties of the BODIPY scaffold, specifically tuned in BDP R6G to match the absorption and emission of R6G lumiprobe.com, contribute to enhanced performance compared to some traditional Rhodamine 6G derivatives, particularly in applications requiring prolonged illumination or greater resistance to photobleaching. Rhodamine 6G exhibits a high fluorescence quantum yield of 0.95 wikipedia.org. BDP R6G has a reported fluorescence quantum yield of 0.64 lumiprobe.com.

This compound is one example within a broader class of BODIPY-DBCO conjugates used for bioorthogonal labeling broadpharm.comaxispharm.com. The choice of the BODIPY fluorophore in such conjugates can be varied to achieve different spectral properties. For instance, other BODIPY dyes like BDP FL, BDP TMR, and BDP 581/591 have also been conjugated to DBCO for copper-free click chemistry applications broadpharm.com. Similarly, other fluorophores, such as Cyanine dyes, have been conjugated to DBCO for bioorthogonal labeling nih.gov. The specific BDP R6G core is designed to provide fluorescence characteristics similar to Rhodamine 6G lumiprobe.com, offering a bioorthogonal option with these particular spectral properties.

A key distinction of this compound lies in its incorporation of the DBCO moiety, which enables strain-promoted azide-alkyne cycloaddition (SPAAC) lumiprobe.com. This reaction proceeds efficiently under physiological conditions without the need for a copper(I) catalyst lumiprobe.comfishersci.ficenmed.comamerigoscientific.comfishersci.ca. In contrast, traditional copper-catalyzed azide-alkyne cycloaddition (CuAAC) requires the presence of copper, which can be toxic to live cells and interfere with biological processes. The copper-free nature of the reaction mediated by the DBCO group in this compound is a significant advantage for labeling biomolecules and studying biological systems in situ, minimizing potential cytotoxic effects associated with the catalyst used in CuAAC.

Comparative Evaluation Against Other Borondipyrromethene-DBCO Conjugates

Innovations in Methodological Applications of this compound

The primary innovation in the methodological application of this compound is its use as a fluorescent probe for copper-free click chemistry. This allows for the specific and covalent labeling of azide-functionalized biomolecules or surfaces within biological contexts lumiprobe.com. This methodology is particularly valuable for visualizing the distribution and dynamics of azide-tagged molecules in live cells or complex biological samples without the toxicity concerns associated with copper catalysis. This compound is useful for the synthesis of fluorescent conjugates and the visualization of azide (B81097) groups bound to biomolecules and surfaces lumiprobe.com.

Prospective Research Avenues and Untapped Potential

The properties of this compound suggest several prospective research avenues and untapped potential in academic research. Its photostability and brightness, combined with the bioorthogonal click chemistry handle, make it a promising tool for long-term imaging studies and experiments requiring minimal photobleaching.

While this compound is specifically designed for reaction with azides via the DBCO group, future research could explore the potential for integrating the BDP R6G fluorophore with other bioorthogonal reaction chemistries. This could involve conjugating the BDP R6G core to different reactive handles, such as tetrazines for inverse electron-demand Diels-Alder reactions or other strained alkynes or alkenes, to expand the repertoire of biomolecules or functional groups that can be targeted in a bioorthogonal manner. The BODIPY scaffold is versatile and can be modified to incorporate various functional groups wikipedia.orgwikiwand.com.

The application of this compound in diverse biological systems, including in vivo studies, represents a significant area of potential. Its ability to react specifically and without a toxic catalyst opens possibilities for studying biological processes in their native environment with minimal perturbation. Further research could focus on optimizing delivery methods and targeting strategies to enhance its application in complex biological settings.

Here is a comparative overview of BDP R6G and Rhodamine 6G based on available data:

PropertyBDP R6G lumiprobe.comRhodamine 6G wikipedia.orgmacsenlab.com
Absorption Maximum (nm)542530 (range 440-570)
Emission Maximum (nm)574550 (range 510-710)
Quantum Yield0.640.95
PhotostabilityHighHigh
Bioorthogonal HandleDBCO (for SPAAC)None (typically)

Advancement of Imaging Modalities and Signal Detection Strategies

The unique chemical structure and reactivity of this compound significantly contribute to the advancement of imaging modalities and signal detection strategies in biological research. The compound's fluorescent properties, characterized by high brightness and photostability, are fundamental for generating strong and consistent signals in various imaging platforms. wikipedia.orgnih.govantibodies.com The specific excitation and emission wavelengths (Ex: 530 nm, Em: 548 nm) are well-suited for common fluorescence detection systems, allowing for clear visualization of labeled targets. wikipedia.orgnih.govantibodies.commedchemexpress.comnih.gov

A key advantage offered by this compound is its incorporation of the DBCO group, enabling highly specific and efficient labeling via copper-free click chemistry. wikipedia.orgnih.gov This bioorthogonal reaction allows researchers to selectively label azide-functionalized biomolecules or cellular structures within complex biological environments. The specificity of this conjugation minimizes non-specific binding and background fluorescence, thereby substantially improving the signal-to-noise ratio in imaging experiments. wikipedia.orgnih.gov This is particularly beneficial for imaging intracellular targets in fixed and permeabilized cells, where the stable triazole linkage formed by the click reaction permits stringent washing steps to reduce background interference.

This compound is applicable in established imaging techniques such as fluorescence microscopy and flow cytometry. Its use in these modalities allows for the visualization of cellular structures and processes, as well as the analysis of cell populations based on fluorescence intensity. The inherent photostability of the BDP fluorophore is crucial for prolonged imaging sessions, reducing photobleaching and enabling time-lapse studies or imaging under intense illumination conditions. wikipedia.orgnih.govantibodies.com

The integration of a bright, photostable fluorophore with a highly specific bioorthogonal reaction handle in this compound represents an advancement in molecular design for imaging, facilitating more precise and sensitive detection of biological targets.

Key Spectral Properties of this compound

PropertyValueSource
Absorption Maximum (λabs)530 nm nih.govmedchemexpress.comnih.gov
Emission Maximum (λem)548 nm nih.govmedchemexpress.comnih.gov
Fluorescence Quantum Yield0.19 (or 0.96 for BDP R6G carboxylic acid) nih.govmedchemexpress.com

Note: The quantum yield can vary depending on the specific conjugate and environment. Value 0.19 is listed for this compound nih.gov, while 0.96 is listed for BDP R6G carboxylic acid medchemexpress.com.

Design of Multifunctional Probes for Complex Biological Queries

This compound serves as a versatile building block in the design of multifunctional probes aimed at addressing complex biological questions. Its structure, featuring a fluorescent reporter linked to a reactive DBCO group, allows for straightforward conjugation to a wide array of azide-functionalized molecules. wikipedia.orgnih.govantibodies.com This capability is central to creating targeted probes for specific biomolecules, including proteins, nucleic acids, and lipids, as well as for labeling cellular structures or surfaces. wikipedia.orgnih.gov

The copper-free click chemistry mediated by the DBCO group is particularly valuable for probe design in biological contexts. It enables the selective labeling of targets within living systems without the cytotoxicity often associated with copper catalysts used in traditional click chemistry. This bioorthogonal reactivity ensures that the labeling process does not disrupt native biological functions, which is essential for studying dynamic processes in live cells or organisms.

By conjugating this compound to molecules with specific binding affinities or biological activities, researchers can create multifunctional probes. For instance, conjugating this compound to a targeting ligand allows for the visualization and tracking of receptors or specific cell populations. Similarly, attaching it to a molecule that probes a particular cellular environment or event enables the development of sensors whose fluorescence properties change upon interaction with the target analyte or condition. While the search results primarily highlight conjugation to biomolecules and surfaces for visualization wikipedia.orgnih.gov, the inherent design of this compound as a fluorophore-DBCO conjugate positions it as a fundamental component for constructing probes with multiple functionalities beyond simple visualization, such as probes for studying molecular interactions using techniques like fluorescence polarization, where the small size of the BDP dye can be advantageous. antibodies.com

The ability to form stable conjugates through the DBCO-azide reaction ensures that the fluorescent label remains attached to the target throughout the experiment, providing reliable data for quantitative analysis and long-term tracking. This makes this compound a valuable tool for developing tailored probes to investigate intricate biological processes and interactions with high specificity and minimal perturbation.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.